2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzo[d][1,3]dioxole moiety, a chlorophenyl group, and a hexahydroquinoline core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, an ammonium acetate, and a nitrile. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.
Step 1: Condensation of the aldehyde (benzo[d][1,3]dioxole-5-carbaldehyde) with the β-ketoester (ethyl acetoacetate) in the presence of ammonium acetate to form an intermediate.
Step 2: Cyclization of the intermediate with 3-chlorobenzonitrile under reflux conditions to form the hexahydroquinoline core.
Step 3: Final purification of the product through recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary amines or amides.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups, at the chlorophenyl position.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing enzyme-targeted therapies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways makes it a potential lead compound for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-phenyl-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
The presence of the 3-chlorophenyl group in 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile distinguishes it from similar compounds. This substitution can significantly affect its biological activity and chemical reactivity, making it unique in its class.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
312536-74-6 |
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Molecular Formula |
C25H22ClN3O3 |
Molecular Weight |
447.9 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H22ClN3O3/c1-25(2)10-18-23(19(30)11-25)22(14-6-7-20-21(8-14)32-13-31-20)17(12-27)24(28)29(18)16-5-3-4-15(26)9-16/h3-9,22H,10-11,13,28H2,1-2H3 |
InChI Key |
VHNRUJLXTHNGBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC(=CC=C3)Cl)N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C |
Origin of Product |
United States |
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